3,3'-Dimethylbenzidine dihydrochloride

説明

3,3'-Dimethylbenzidine dihydrochloride is a chemical compound that has been studied for its potential carcinogenic effects. It is a derivative of benzidine, a known human carcinogen, and has been used in the production of bisazobiphenyl dyes for various industrial applications, including coloring textiles, paper, plastic, rubber, and leather .

Synthesis Analysis

The synthesis of 3,3'-dimethylbenzidine dihydrochloride involves chemical reactions where the amine groups of the compound are linked with other aromatic amines. This process is crucial for the production of commercial dyes. The compound is also used as an intermediate in the production of o-dianisidine diisocyanate, which is utilized in adhesive systems and polyurethane elastomers .

Molecular Structure Analysis

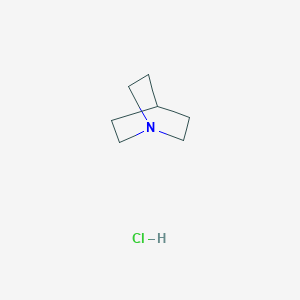

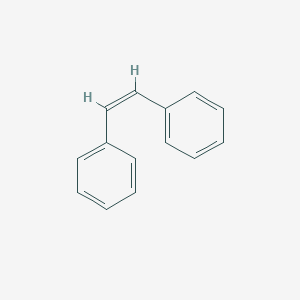

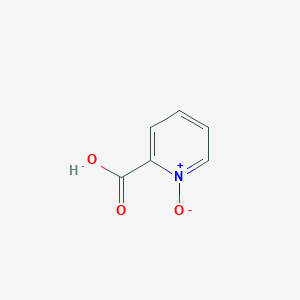

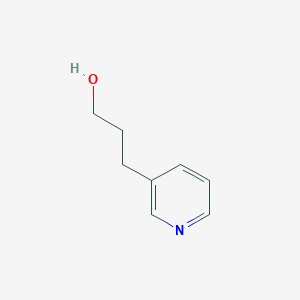

The molecular structure of 3,3'-dimethylbenzidine dihydrochloride consists of a biphenyl backbone with two amine groups and two methyl groups attached to the benzene rings. This structure is similar to that of benzidine, but with additional methyl groups which may influence its chemical behavior and biological activity .

Chemical Reactions Analysis

3,3'-Dimethylbenzidine dihydrochloride undergoes various chemical reactions during the synthesis of dyes. It reacts with other aromatic amines to form bisazobiphenyl dyes. The compound's amine groups are chemically active and can participate in further reactions, which are essential for its applications in dye production .

Physical and Chemical Properties Analysis

The physical properties of 3,3'-dimethylbenzidine dihydrochloride include its appearance as an off-white powder and a melting point of 274 degrees Celsius. Its chemical properties are characterized by the presence of amine groups, which are reactive and form the basis of its use in dye synthesis. The compound's solubility, stability, and reactivity under different conditions are important for its handling and use in industrial processes .

Carcinogenicity and Toxicity Studies

Several studies have been conducted to assess the carcinogenicity and toxicity of 3,3'-dimethylbenzidine dihydrochloride. In a study with BALB/c mice, the compound was administered in drinking water at various concentrations. The study found a significant dose-related decrease in the time-to-death from lung alveolar cell neoplasms in males at the highest concentration, although no significant dose-related trends were observed for this neoplasm in females .

In another study with F344/N rats, the compound showed clear evidence of carcinogenic activity, with benign and malignant neoplasms observed at many tissue sites. The study also reported nonneoplastic effects, including hematopoietic cell proliferation in the spleen and cystic and centrilobular degeneration and necrosis of the liver .

Genetic Toxicology

Genetic toxicology studies have shown that 3,3'-dimethylbenzidine dihydrochloride is mutagenic in certain strains of Salmonella typhimurium with exogenous metabolic activation and induces sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary (CHO) cells. It also induced sex-linked recessive lethal mutations in Drosophila melanogaster .

科学的研究の応用

Occupational Exposure and Safety

- Occupational Exposure Limits (OELs) : 3,3'-Dimethylbenzidine dihydrochloride, used in azopigments, polyurethane elastomers, and plastics, poses occupational exposure risks, particularly in the production of pigments for dyeing textiles, plastics, paper, and leather. In Poland, exposure occurs in 18–30 workplaces annually, impacting mainly women. The permissible concentration levels in some European countries are set at 0.03 mg/m³. This standard is based on cancer risk assessment in male rats exposed to 3,3'-dimethylbenzidine dihydrochloride in drinking water, considering a cancer risk level of 10^-4 (Bruchajzer & Frydrych, 2018).

Toxicology and Carcinogenesis

Carcinogenicity in Rats (Drinking Water Studies) : 3,3'-Dimethylbenzidine dihydrochloride, evaluated under the NTP's Benzidine Dye Initiative, shows clear evidence of carcinogenic activity in F344/N rats. Studies demonstrate benign and malignant neoplasms in various organ sites, including skin, Zymbal's gland, liver, and intestines, affirming its carcinogenic potential (National Toxicology Program, 1991).

Carcinogenicity in Mice : A study on BALB/c mice exposed to varying concentrations of 3,3'-dimethylbenzidine dihydrochloride in drinking water found a significant dose-related decrease in the time-to-death from lung alveolar cell neoplasms in males. This indicates its carcinogenic potential in mice as well (Schieferstein et al., 1989).

Carcinogenicity in BALB/c Mice : Additional research on BALB/c mice provided 3,3'-dimethylbenzidine dihydrochloride in their drinking water showed fatal lung alveolar cell neoplasms in males receiving the highest concentration. This study is the first to report a neoplastic response to 3,3'-dimethylbenzidine dihydrochloride in mice (Morgan et al., 1991).

Detection and Monitoring

- Determining 3,3'-Dimethylbenzidine in Workplace Air : A study explored an efficient method to determine 3,3'-dimethylbenzidine in the workplace air. This involved air passing through sulfuric acid-treated glass fiber filters and analyzing the solution via high-performance liquid chromatography. The method showed good precision and accuracy, allowing for selective determination of 3,3'-dimethylbenzidine in the presence of other substances (Kowalska & Jeżewska, 2016).

Carcinogenicity of Azo Colorants

- Influence of Solubility and Bioavailability : A study on the carcinogenicity of azo colorants derived from benzidine and its congeners, including 3,3'-dimethylbenzidine, revealed that metabolic conversion to carcinogenic amines is a general phenomenon. Epidemiological studies have linked exposure to these dyes with bladder cancer in humans. However, insoluble pigments, mainly based on 3,3'-dichlorobenzidine, did not show carcinogenic effects, suggesting that the amine components are not bioavailable, and therefore pose a lower risk (Golka, Kopps, & Myślak, 2004).

Safety And Hazards

3,3’-Dimethylbenzidine dihydrochloride is a suspected carcinogen with experimental carcinogenic data . When heated to decomposition, it emits very toxic fumes of HCl and NOx . If you spill this chemical, you should dampen the solid spill material with water, then transfer the dampened material to a suitable container . You should keep this material in a tightly-closed container under an inert atmosphere and store it under refrigeration .

特性

IUPAC Name |

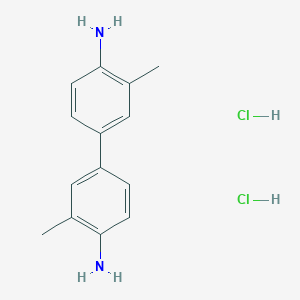

4-(4-amino-3-methylphenyl)-2-methylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.2ClH/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;;/h3-8H,15-16H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKPNZHXJRJBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2.2ClH, C14H18Cl2N2 | |

| Record name | 3,3'-DIMETHYLBENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020511 | |

| Record name | 3,3'-Dimethylbenzidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-dimethylbenzidine dihydrochloride is a light tan powder. (NTP, 1992), Light tan solid; [CAMEO] Light red powder; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | 3,3'-DIMETHYLBENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-Dimethylbenzidine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 3,3'-DIMETHYLBENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

3,3'-Dimethylbenzidine dihydrochloride | |

CAS RN |

612-82-8, 60410-99-3 | |

| Record name | 3,3'-DIMETHYLBENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (1,1'-Biphenyl)-4,4'-diamine, 2,2'-dimethyl-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060410993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Dimethylbenzidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bi-o-toluidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLIDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MSK350KD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147450.png)

![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147454.png)